Norethindrone 3-Ethyl Ether is a synthetic derivative of norethindrone, a well-known progestin utilized in various hormonal therapies. This compound is classified as a second-generation progestin, primarily functioning by interacting with progesterone receptors in the body. It plays a significant role in regulating reproductive functions and is integral to contraceptive methods and hormone replacement therapies.
Norethindrone 3-Ethyl Ether can be synthesized through chemical processes involving norethindrone. The compound is recognized for its effectiveness in hormonal regulation, making it a valuable substance in both clinical and research settings.
The synthesis of Norethindrone 3-Ethyl Ether typically involves a multi-step process. A common method includes the reaction of norethindrone with triethyl orthoformate in the presence of p-toluenesulfonic acid as a catalyst. This reaction is usually conducted in tetrahydrofuran at ambient temperature for approximately 12 hours.
This method allows for the selective modification of the norethindrone molecule, resulting in the formation of the ether derivative.
Norethindrone 3-Ethyl Ether has a complex steroidal structure characterized by multiple rings typical of steroid hormones. The presence of an ethoxy group at the 3-position distinguishes it from its parent compound, norethindrone.
Norethindrone 3-Ethyl Ether is capable of undergoing several types of chemical reactions:
These reactions are significant for modifying the compound for various applications in pharmaceuticals and research.
Norethindrone 3-Ethyl Ether primarily acts as an agonist at progesterone receptors. Upon binding to these receptors, it induces changes in gene expression that regulate reproductive functions.
This mechanism underlies its efficacy in contraceptive methods and hormone therapies.
These properties are crucial for understanding how the compound behaves under various conditions and its potential applications in formulations.
Norethindrone 3-Ethyl Ether finds various scientific uses:
This compound's versatility underscores its importance in both clinical applications and scientific research contexts.
NEA 3-EE is systematically named as [(8R,9S,10R,13S,14S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate, reflecting its complex polycyclic structure and stereochemistry. The compound features two critical modifications distinguishing it from the parent compound norethindrone acetate: an ethoxy group at the C3 position (replacing the characteristic ketone) and an acetate ester at C17. These alterations fundamentally alter its chemical behavior and biological activity [1] [7].
Table 1: Nomenclature and Identifiers of NEA 3-EE
Identifier Type | Value | |
---|---|---|
CAS Registry Number | 50717-99-2 | |
IUPAC Name | [(8R,9S,10R,13S,14S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
Molecular Formula | C₂₄H₃₂O₃ | |
Molecular Weight | 368.51 g/mol | |
Common Synonyms | Norethindrone Acetate 3-Ethoxy Impurity; 3-Ethoxy-17α-ethynylestr-3,5-dien-17β-ol acetate; Destrimethylene quingestanol acetate; Norethisterone Acetate Impurity I | [1] |
Spectroscopic characterization confirms the structure:
The stereochemistry is defined by the 8R,9S,10R,13S,14S,17R configuration, crucial for understanding its spatial orientation and potential interactions. Computational descriptors include an XLogP3 value of 4.4, indicating high lipophilicity, and three hydrogen bond acceptors with no hydrogen bond donors, influencing solubility and chromatographic behavior [1].
The discovery of NEA 3-EE is intrinsically linked to the development of synthetic progestins. Following the landmark synthesis of ethisterone (17α-ethynyltestosterone) in 1938 by Inhoffen, researchers systematically explored structural modifications to enhance oral activity and reduce androgenicity [2] [5]. This led to Carl Djerassi's development of norethindrone (19-norethisterone) in 1951, which became a foundational compound for oral contraceptives and hormone therapies [2] [5] [6].
During process optimization of norethindrone acetate synthesis, chemists identified NEA 3-EE as an unintended byproduct formed through the reaction of norethindrone enol ether intermediates with acetylating agents under specific conditions. By the 1970s, analytical advancements enabled its isolation and characterization as a process impurity rather than a deliberate target molecule. The compound's identification coincided with growing regulatory emphasis on impurity profiling in pharmaceuticals, establishing its importance in quality control frameworks [1] [7].
Table 2: Key Historical Milestones in Related Steroid Chemistry
Year | Development | Significance | |
---|---|---|---|
1938 | Synthesis of ethisterone | First orally active progestin | |
1951 | Synthesis of norethindrone | Foundation for modern progestin therapeutics | |
1957 | Introduction of norethindrone acetate | Improved progestin prodrug | |
1970s | Identification of NEA 3-EE | Recognition as synthesis impurity | |
1990s | Regulatory focus on impurity profiling | Established need for NEA 3-EE characterization | [2] [5] [7] |
NEA 3-EE primarily forms during the acetylation step in norethindrone acetate manufacturing. When the C3-keto group of norethindrone undergoes enolization, it can react with ethanol (used as solvent) to form an enol ether intermediate. Subsequent acetylation at C17 and incomplete removal of the C3-ethoxy group leads to NEA 3-EE formation as a chemical derivative rather than a degradation product. Its levels serve as a critical process indicator, reflecting reaction control during synthesis [1] [7].
In analytical contexts, NEA 3-EE fulfills essential roles:
Regulatory frameworks (ICH Q3A, Q3B) classify NEA 3-EE as a qualified impurity with established identification thresholds (typically 0.10%). Modern control strategies employ design of experiments (DoE) approaches to minimize its formation by optimizing reaction temperature, solvent selection, and catalyst concentration during synthesis [1] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0